Cas no 622344-84-7 (5-(1,3-benzothiazol-2-yl)-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide)

5-(1,3-Benzothiazol-2-yl)-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide is a heterocyclic compound featuring a thiophene core functionalized with benzothiazole and thiazole carboxamide moieties. This structure imparts unique electronic and binding properties, making it valuable in pharmaceutical and materials research. The compound exhibits strong π-conjugation, enhancing its potential as a fluorescent probe or optoelectronic material. Its rigid, planar architecture promotes interactions with biological targets, suggesting utility in medicinal chemistry for enzyme inhibition or receptor modulation. The presence of sulfur heteroatoms further enhances stability and solubility in organic matrices. This compound is particularly suited for applications requiring precise molecular recognition or tailored electronic characteristics.
5-(1,3-benzothiazol-2-yl)-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide structure
622344-84-7 structure
Product Name:5-(1,3-benzothiazol-2-yl)-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide
CAS No:622344-84-7
MF:C15H9N3OS3
MW:343.44645857811
CID:6259896
PubChem ID:941511
Update Time:2025-10-30

5-(1,3-benzothiazol-2-yl)-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 5-(1,3-benzothiazol-2-yl)-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide
    • IDI1_010777
    • SR-01000011528
    • 5-(benzo[d]thiazol-2-yl)-N-(thiazol-2-yl)thiophene-2-carboxamide
    • F1301-0442
    • IFLab1_005374
    • SR-01000011528-1
    • AKOS002737151
    • 622344-84-7
    • AB00685878-01
    • HMS1427E06
    • Inchi: 1S/C15H9N3OS3/c19-13(18-15-16-7-8-20-15)11-5-6-12(21-11)14-17-9-3-1-2-4-10(9)22-14/h1-8H,(H,16,18,19)
    • InChI Key: XYMHPBZBUXQNOL-UHFFFAOYSA-N
    • SMILES: S1C2C=CC=CC=2N=C1C1=CC=C(C(NC2=NC=CS2)=O)S1

Computed Properties

  • Exact Mass: 342.99077544g/mol
  • Monoisotopic Mass: 342.99077544g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 3
  • Complexity: 425
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.3
  • Topological Polar Surface Area: 140Ų

5-(1,3-benzothiazol-2-yl)-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide Pricemore >>

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Additional information on 5-(1,3-benzothiazol-2-yl)-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide

Introduction to 5-(1,3-benzothiazol-2-yl)-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide (CAS No. 622344-84-7)

5-(1,3-benzothiazol-2-yl)-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 622344-84-7, represents a unique molecular architecture that combines the structural features of benzothiazole, thiophene, and thiazole heterocycles. These heterocyclic systems are well-documented for their diverse biological activities and have been extensively explored in the development of novel therapeutic agents.

The structural framework of 5-(1,3-benzothiazol-2-yl)-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide is particularly intriguing due to the presence of multiple aromatic and sulfur-containing rings. This configuration not only imparts stability to the molecule but also enhances its potential for interactions with biological targets. The benzothiazole moiety, in particular, is known for its role in various pharmacological applications, including antimicrobial, anti-inflammatory, and anticancer properties. The integration of this moiety with thiophene and thiazole units creates a multifaceted scaffold that can be fine-tuned for specific biological activities.

In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting various disease pathways. The compound 5-(1,3-benzothiazol-2-yl)-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide has emerged as a promising candidate in this context. Its unique structural features make it a versatile tool for investigating the interactions between small molecules and biological macromolecules. Specifically, the presence of multiple aromatic rings enhances its binding affinity to proteins and enzymes involved in critical metabolic pathways.

One of the most compelling aspects of this compound is its potential application in the development of targeted therapies. The benzothiazole and thiophene rings are known to exhibit significant pharmacological activity, particularly in modulating enzyme function and receptor binding. For instance, studies have shown that benzothiazole derivatives can inhibit the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammatory responses. Similarly, thiophene-based compounds have been explored for their ability to interact with nuclear receptors and regulate gene expression.

The thiazole ring adds another layer of complexity to the molecular interactions of 5-(1,3-benzothiazol-2-yl)-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide. Thiazole derivatives are well-known for their antimicrobial and antifungal properties, making them valuable candidates for developing new antibiotics and antifungals. The combination of these heterocyclic systems in a single molecule suggests that this compound could exhibit a broad spectrum of biological activities.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of molecules with high accuracy before conducting wet-lab experiments. Molecular docking studies have been particularly useful in understanding the binding modes of small molecules to target proteins. In the case of 5-(1,3-benzothiazol-2-yl)-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide, computational simulations have revealed that it can effectively bind to several key enzymes implicated in cancer progression. These include kinases such as EGFR (epidermal growth factor receptor) and MET (mesenchymal epithelial transition receptor), which are frequently overexpressed in various cancer types.

The carboxamide functional group at the 2-position of the thiophene ring further enhances the pharmacological potential of this compound. Carboxamides are known to participate in hydrogen bonding interactions with biological targets, thereby increasing binding affinity. This feature makes 5-(1,3-benzothiazol-2-yl)-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide an attractive candidate for designing selective inhibitors.

In addition to its potential as an inhibitor, this compound has also been explored as a scaffold for drug discovery. By modifying specific functional groups within its structure, researchers can generate libraries of derivatives with tailored biological activities. Such libraries are invaluable for high-throughput screening (HTS) campaigns aimed at identifying novel therapeutic agents.

The synthesis of 5-(1,3-benzothiazol-2-yl)-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key steps include condensation reactions between appropriately substituted benzothiazole and thiophene derivatives followed by functional group transformations such as carboxylation and amidation. Advances in synthetic methodologies have made it possible to produce complex molecules like this one with greater efficiency and precision.

Evaluation of the pharmacological properties of 5-(1,3-benzothiazol-2-y-N(1(,-)-yazol-a(]-y]thiophene-a-carbonylamide) has been conducted using both in vitro and in vivo models. In vitro studies have demonstrated its ability to inhibit several enzymes relevant to cancer metabolism. For example, preliminary data indicate that it can suppress the activity of tyrosine kinases involved in cell proliferation and survival signaling pathways. In vivo studies using animal models have further supported these findings by showing reduced tumor growth when treated with this compound.

The safety profile of this compound is another critical aspect that has been thoroughly evaluated during preclinical development. Toxicology studies have revealed that it exhibits low toxicity at therapeutic doses while maintaining high efficacy against target enzymes. This favorable safety profile makes it an attractive candidate for further clinical development.

The future prospects for 5-(1(,-)-yazol-a(]-y]thiophene-a-carbonylamide) are promising given its unique structural features and demonstrated biological activities. Ongoing research aims to optimize its pharmacokinetic properties through structural modifications designed to enhance bioavailability and reduce metabolic clearance rates. Additionally; efforts are underway to explore its potential applications beyond oncology; including neurodegenerative diseases where benzothazole derivatives have shown promise.

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